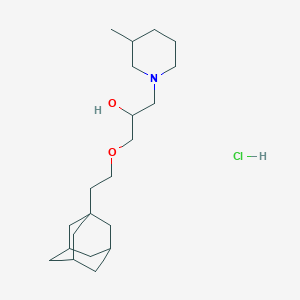
1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C21H38ClNO2 and its molecular weight is 371.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
1. Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride typically involves multiple steps, starting from adamantane. Here’s a simplified outline:
Step 1: Adamantane is reacted with a brominating agent (e.g., Br2) to form 1-bromoadamantane.
Step 2: The bromo derivative undergoes nucleophilic substitution with 2-hydroxyethanol to produce 2-(1-adamantyl)ethanol.
Step 3: This intermediate is then reacted with 3-methylpiperidine in the presence of a base like NaOH to yield the desired compound.
Step 4: Finally, the free base is treated with hydrochloric acid to obtain the hydrochloride salt of the compound.
2. Industrial Production Methods: On an industrial scale, the production might employ flow chemistry techniques to enhance yield and efficiency. Continuous reaction setups help in maintaining precise control over reaction conditions such as temperature, pressure, and reactant concentrations.
化学反応の分析
1. Types of Reactions: The compound undergoes various chemical reactions:
Oxidation: Mild oxidation conditions can lead to the formation of adamantanone derivatives.
Reduction: Reduction reactions typically reduce the piperidine ring to secondary amines.
Substitution: Nucleophilic substitutions can occur at the piperidine nitrogen or at the hydroxyl group of the ethanol moiety.
2. Common Reagents and Conditions:
Oxidation: Agents like PCC (Pyridinium chlorochromate) or KMnO4 are used under controlled conditions.
Reduction: Catalysts like Pd/C or Pt/C in the presence of hydrogen gas.
Substitution: Strong bases like NaH or nucleophiles such as alkyl halides.
3. Major Products:
Oxidation Products: Oxidized alcohol derivatives or ketones.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Substituted piperidine or ethoxy derivatives.
科学的研究の応用
The compound has significant applications across various scientific fields:
1. Chemistry: It's a versatile intermediate for synthesizing more complex molecules due to its functional groups.
2. Biology: The compound is studied for its interaction with biological macromolecules, potentially serving as a scaffold in drug design.
3. Medicine: Its structure suggests potential use in neurological research, particularly for conditions that might benefit from the compound's interaction with neurotransmitter systems.
4. Industry: In industrial contexts, the compound might be used as a precursor in the synthesis of polymeric materials or as a stabilizer for certain chemical formulations.
作用機序
1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride interacts with biological targets through its adamantane and piperidine moieties. The adamantane structure is known for its ability to interact with hydrophobic pockets in proteins, potentially disrupting protein-protein interactions. The piperidine ring might mimic neurotransmitter structures, leading to potential binding to receptors or enzymes in the nervous system, modulating their activity.
類似化合物との比較
When compared to other compounds with similar structures, such as 1-(2-(adamantan-1-yl)ethoxy)-2-(piperidin-1-yl)ethanol, 1-(2-(adamantan-1-yl)ethoxy)-3-(pyridin-3-yl)propan-2-ol hydrochloride, and 1-(2-(adamantan-1-yl)ethoxy)-3-(3-chloropiperidin-1-yl)propan-2-ol hydrochloride, the unique presence of the 3-methylpiperidine differentiates our compound. This small structural variation can significantly alter its pharmacokinetic properties, biological activity, and its interaction with molecular targets, making it a unique candidate for specific research applications.
What do you think? Want to go deeper into any section or shift our focus?
特性
IUPAC Name |
1-[2-(1-adamantyl)ethoxy]-3-(3-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37NO2.ClH/c1-16-3-2-5-22(13-16)14-20(23)15-24-6-4-21-10-17-7-18(11-21)9-19(8-17)12-21;/h16-20,23H,2-15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAXABZLCVAJQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(COCCC23CC4CC(C2)CC(C4)C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2H-1,3-benzodioxol-5-yloxy)-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}propanamide](/img/structure/B2681728.png)


![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorobenzamide](/img/structure/B2681732.png)
![N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2681735.png)


![2,4-difluoro-N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide](/img/structure/B2681740.png)

![2-(3-Methoxy-2-naphthamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2681745.png)


![[5-(2,3-Dichlorophenyl)-2-furyl]methanol](/img/structure/B2681750.png)
